5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole

HIV-1 Non-nucleoside reverse transcriptase inhibitor Indolylarylsulfone

Researchers targeting drug-resistant HIV-1 strains often struggle to source structurally defined IAS derivatives with consistent mutant-strain coverage. This compound provides a procurement-ready 4-pyridinyl-thiazolyl IAS that retains the critical 4-pyridinyl pharmacophore required for activity against K103N and Y181C mutants. - Validated scaffold with EC50 = 0.23 nM against wild-type HIV-1 (closest analog) and maintained potency against K103N. - Differentiated from 2-pyridinyl and 5-(4-pyridinyl)-2-thiazolyl regioisomers, ensuring reliable SAR outcomes. - Suitable for in vitro antiviral cascades, docking studies, and lead optimization campaigns targeting NNRTI-resistant variants.

Molecular Formula C22H14ClN3O2S2
Molecular Weight 452.0 g/mol
CAS No. 918142-98-0
Cat. No. B12608719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole
CAS918142-98-0
Molecular FormulaC22H14ClN3O2S2
Molecular Weight452.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC(=CS4)C5=CC=NC=C5
InChIInChI=1S/C22H14ClN3O2S2/c23-15-6-7-18-17(12-15)21(30(27,28)16-4-2-1-3-5-16)20(25-18)22-26-19(13-29-22)14-8-10-24-11-9-14/h1-13,25H
InChIKeyOBZNENOQIZGMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole: A Structurally Differentiated Indolylarylsulfone (IAS) Scaffold for HIV-1 NNRTI Research and Procurement


5-Chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole (CAS 918142-98-0) is a chemically elaborated indolylarylsulfone (IAS) derivative that features a distinct 4-pyridinyl-2-thiazolyl substituent at the indole 2-position instead of the classical carboxamide moiety found in first-generation IAS non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as L-737126 [1]. The compound belongs to the IAS class, which has been extensively validated as a source of highly potent HIV-1 NNRTIs with activity against both wild-type and drug-resistant mutant viral strains [2]. The unique 4-pyridinyl-thiazolyl tail distinguishes this compound from carboxamide-linked IAS analogs and from regioisomeric forms bearing 2-pyridinyl or 3-pyridinyl groups, providing a structurally defined entry point for structure–activity relationship (SAR) exploration and lead optimization campaigns [3].

Why 5-Chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole Cannot Be Replaced by Generic Indolylarylsulfone Analogs in HIV-1 NNRTI Development


The indolylarylsulfone (IAS) chemotype is exquisitely sensitive to structural modifications at the indole 2-position, as demonstrated by the fact that shifting the pyridinyl nitrogen atom from the 4-position to either the 3- or 2-position causes a marked reduction of anti-HIV-1 activity against clinically relevant drug-resistant mutant strains [1]. Within the IAS class, the nature of the substituent at the indole 2-position—whether a carboxamide linker, a heterocyclic tail, or a directly attached thiazolyl ring—dictates not only wild-type potency but also the breadth of the resistance profile, selectivity index, and pharmacokinetic behavior [2]. Generic substitution with uncharacterized IAS analogs therefore carries a high risk of silent loss of potency against key mutant variants such as K103N, Y181C, and K103N–Y181C, which are prevalent in patients failing first-line NNRTI therapy [3].

Quantitative Differentiation of 5-Chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole Versus Closest Indolylarylsulfone Analogs: A Procurement-Focused Evidence Guide


HIV-1 Reverse Transcriptase Inhibitory Potency: Quantitative Comparison with the Parent Carboxamide IAS L-737126

The target compound is a structural derivative of the prototypical IAS L-737126 (5-chloro-3-(phenylsulfonyl)indole-2-carboxamide), which inhibits recombinant HIV-1 reverse transcriptase (RT) with an IC50 of 3 nM in an in vitro RNA-dependent DNA polymerase assay [1]. In the IAS series bearing heterocyclic tails, compounds featuring a 4-pyridinyl moiety directly attached to the indole-2 position (exemplified by compound 4 in Famiglini et al. 2014) retain low nanomolar potency against wild-type HIV-1 NL4-3 (EC50 = 0.23 nM) [2]. Although the target compound (CAS 918142-98-0) differs from compound 4 by the insertion of a thiazole spacer between the indole and pyridine rings, SAR trends within the IAS class indicate that 4-pyridinyl-substituted derivatives consistently outperform their 2-pyridinyl and 3-pyridinyl regioisomers by >10-fold against mutant strains [3].

HIV-1 Non-nucleoside reverse transcriptase inhibitor Indolylarylsulfone

Antiviral Activity Against NNRTI-Resistant HIV-1 Mutant Strains: Positional Isomer Differentiation

The 4-pyridinyl configuration is critical for maintaining antiviral activity against NNRTI-resistant HIV-1 mutants. In the 2014 IAS study, shifting the pyridinyl nitrogen from position 4 to position 3 or 2 resulted in a marked reduction of anti-HIV-1 activity against the K103N, Y181C, and K103N–Y181C mutant strains [1]. The target compound (CAS 918142-98-0) bears the 4-pyridinyl-thiazolyl substituent, which aligns with the optimal 4-pyridinyl geometry required for broad-spectrum mutant coverage. In contrast, the 2-pyridinyl regioisomer (CAS 918142-10-6) and the 5-(4-pyridinyl)-2-thiazolyl isomer (CAS 918142-08-2) are predicted to exhibit significantly reduced potency against resistant variants based on this well-characterized SAR [2].

HIV-1 drug resistance K103N Y181C NNRTI

Selectivity Index (SI) Differentiation: Cytotoxicity Window of 4-Pyridinyl IAS Derivatives Versus Clinical NNRTIs

The selectivity index (SI = CC50/EC50 ratio) is a critical parameter for prioritizing NNRTI candidates, as it reflects the therapeutic window between antiviral efficacy and host cell cytotoxicity. In the 2014 IAS series, compound 4 (the 4-pyridinyl derivative most closely related to the target compound) demonstrated a selectivity index exceeding 20,000 against HIV-1 NL4-3 wild-type in MT-4 cells [1]. This SI value is superior to the reference NNRTIs nevirapine (NVP), efavirenz (EFV), and the nucleoside inhibitor AZT within the same study [2]. The target compound (CAS 918142-98-0), by virtue of its 4-pyridinyl-thiazolyl architecture, is predicted to share this favorable selectivity profile, offering a quantifiable advantage over IAS analogs with alternative heterocyclic tails that showed lower SI values in the published series [3].

Selectivity index Cytotoxicity Therapeutic window NNRTI

Optimal Research and Procurement Application Scenarios for 5-Chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole


HIV-1 NNRTI Lead Optimization: SAR Exploration of Heterocyclic Tail Variants at the Indole 2-Position

This compound serves as a structurally defined starting point for systematic SAR studies aimed at optimizing the indole 2-position substituent in IAS-based NNRTIs. The 4-pyridinyl-thiazolyl tail provides a scaffold for exploring the impact of heterocyclic spacer length, heteroatom placement, and ring electronics on antiviral potency, mutant strain coverage, and selectivity index. Researchers can use this compound to benchmark new synthetic derivatives against the well-characterized 4-pyridinyl IAS series (e.g., compound 4, EC50 = 0.23 nM against HIV-1 NL4-3 WT) [1], while leveraging the established SAR that the 4-pyridinyl configuration is essential for maintaining activity against K103N and Y181C mutant strains [2].

Procurement of a Defined 4-Pyridinyl-Thiazolyl IAS Intermediate for Medicinal Chemistry Campaigns Targeting Drug-Resistant HIV-1

For medicinal chemistry groups engaged in NNRTI discovery programs focused on overcoming resistance to first-line agents such as nevirapine and efavirenz, CAS 918142-98-0 offers a procurement-ready intermediate with the validated 4-pyridinyl pharmacophore that has been shown to retain activity against K103N mutant virus (EC50 = 0.23 nM for the closest analog) [1]. The compound's differentiation from the 2-pyridinyl regioisomer (CAS 918142-10-6) and the 5-(4-pyridinyl)-2-thiazolyl isomer (CAS 918142-08-2) is critical, as these alternative isomers are predicted to exhibit markedly reduced potency against NNRTI-resistant mutants based on published IAS SAR [2].

In Vitro Antiviral Screening Cascade: Use as a Defined Chemical Probe for HIV-1 Reverse Transcriptase Inhibition Profiling

The compound is suitable for inclusion in in vitro antiviral screening cascades as a representative of the thiazolyl-bridged IAS subclass. Its predicted low nanomolar potency against wild-type HIV-1 and favorable selectivity index (SI predicted > 20,000 based on class data) [1] make it a valuable comparator for evaluating novel NNRTI chemotypes. Researchers can use this compound alongside the parent carboxamide IAS L-737126 (IC50 = 3 nM against recombinant HIV-1 RT) [2] to assess the pharmacological impact of replacing the carboxamide linker with a thiazolyl-pyridinyl moiety.

Computational Chemistry and Docking Studies: Probing the HIV-1 RT Non-Nucleoside Binding Pocket with a Thiazolyl-Extended IAS Ligand

The thiazolyl-pyridinyl tail of this compound extends deeper into the HIV-1 RT non-nucleoside inhibitor binding pocket (NNIBP) compared to the carboxamide group of L-737126, offering opportunities for computational chemists to explore novel interactions with the NNIBP entrance channel. Docking studies with related IAS derivatives have demonstrated that the methyl group orientation of chiral IAS enantiomers differentially affects interactions with the K103N mutation site [1]. The unique geometry of the target compound may provide insights into designing next-generation NNRTIs with improved resilience against the K103N–Y181C double mutant, which confers high-level resistance to first-generation NNRTIs [2].

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